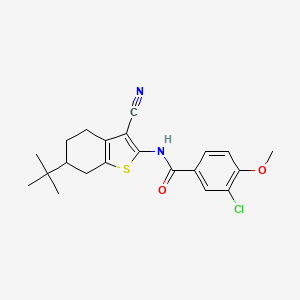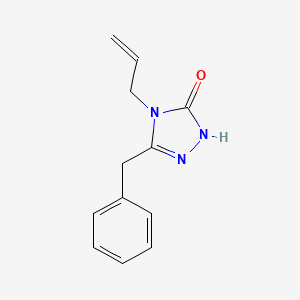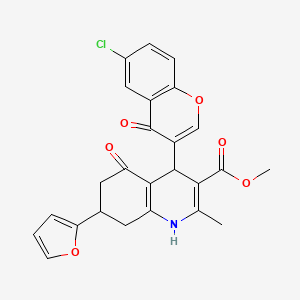![molecular formula C18H25NO6 B4096782 1-[2-[2-(Cyclopentylamino)ethoxy]phenyl]propan-1-one;oxalic acid](/img/structure/B4096782.png)
1-[2-[2-(Cyclopentylamino)ethoxy]phenyl]propan-1-one;oxalic acid
Overview
Description
1-[2-[2-(Cyclopentylamino)ethoxy]phenyl]propan-1-one;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopentylamino group, an ethoxy group, and a phenylpropanone moiety, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(Cyclopentylamino)ethoxy]phenyl]propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopentylamine with 2-(2-bromoethoxy)benzene to form 2-[2-(cyclopentylamino)ethoxy]benzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoyl chloride to yield 1-[2-[2-(cyclopentylamino)ethoxy]phenyl]propan-1-one. Finally, the compound is combined with oxalic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(Cyclopentylamino)ethoxy]phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[2-(Cyclopentylamino)ethoxy]phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylamino group may interact with biological macromolecules, altering their function and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Aminoethoxy)phenyl]propan-1-one: Similar structure but with an amino group instead of a cyclopentylamino group.
1-[2-(2-Methoxyethoxy)phenyl]propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
1-[2-[2-(Cyclopentylamino)ethoxy]phenyl]propan-1-one is unique due to the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-[2-(cyclopentylamino)ethoxy]phenyl]propan-1-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.C2H2O4/c1-2-15(18)14-9-5-6-10-16(14)19-12-11-17-13-7-3-4-8-13;3-1(4)2(5)6/h5-6,9-10,13,17H,2-4,7-8,11-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFSKKZJIHCHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCNC2CCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]-1,2,4-triazole](/img/structure/B4096717.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4096729.png)
![N-[2-(3-methyl-4-nitrophenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4096735.png)
![N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-[(4-methylphenyl)amino]cyclopentanecarboxamide](/img/structure/B4096741.png)
![2-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4096757.png)


![N-[4-(2,4-dimethylphenoxy)butyl]-2,3-dimethylcyclohexanamine oxalate](/img/structure/B4096779.png)
![1-[2-(2,4-Dimethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4096787.png)
![methyl 4-[2-(benzyloxy)phenyl]-7-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4096789.png)
![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4096794.png)
![2-[4-[(benzylamino)methyl]-2-bromo-6-methoxyphenoxy]-N-tert-butylacetamide;hydrochloride](/img/structure/B4096803.png)
